Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate
Overview
Description
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H6BrNO3S and a molecular weight of 288.12 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It has been noted that similar compounds exhibit antiproliferative activities against a549 cells .
Mode of Action
It’s possible that it interacts with its targets to inhibit their function, leading to antiproliferative effects
Biochemical Pathways
Given its antiproliferative activity, it may be involved in pathways related to cell growth and proliferation .
Result of Action
It’s noted that similar compounds exhibit antiproliferative activities against certain cell lines , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include bromine, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as:
Methyl 4-bromo-6-methyl-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate: This compound has a similar structure but with a methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
Methyl 4-chloro-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
methyl 4-bromo-7-oxo-6H-thieno[2,3-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3S/c1-14-9(13)6-2-4-5(10)3-11-8(12)7(4)15-6/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVYWEQWMCTDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=O)NC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161527 | |
Record name | Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870243-95-1 | |
Record name | Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870243-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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